cis-Cyclohex-4-ene-1,2-diamine dihydrochloride
Overview
Description
cis-Cyclohex-4-ene-1,2-diamine dihydrochloride: is an organic compound with the molecular formula C6H14Cl2N2. It is a derivative of cyclohexene, featuring two amine groups attached to the 1 and 2 positions of the cyclohexene ring in a cis configuration. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of cis-Cyclohex-4-ene-1,2-diamine dihydrochloride typically involves the Diels-Alder reaction. This reaction combines a diene molecule with a dienophile to produce a cyclohexene ring. For instance, combining 1,3-butadiene and maleic anhydride can produce cyclohexene-cis-1,2-dicarboxylic anhydride, which can then be further processed to obtain the desired diamine compound .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale Diels-Alder reactions followed by purification processes such as crystallization and recrystallization to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: cis-Cyclohex-4-ene-1,2-diamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form cyclohexane derivatives.
Substitution: The amine groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and bromine.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of cyclohexene oxides.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of substituted cyclohexene derivatives
Scientific Research Applications
cis-Cyclohex-4-ene-1,2-diamine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of various chemical products and intermediates
Mechanism of Action
The mechanism of action of cis-Cyclohex-4-ene-1,2-diamine dihydrochloride involves its interaction with molecular targets through its amine groups. These interactions can lead to various biochemical and physiological effects, depending on the specific application and context .
Comparison with Similar Compounds
- trans-Cyclohex-4-ene-1,2-diamine dihydrochloride
- cis-Cyclohex-4-ene-1,2-dicarboxylic anhydride
- cis-Cyclohex-4-ene-1,2-dicarboxylic acid
Comparison: cis-Cyclohex-4-ene-1,2-diamine dihydrochloride is unique due to its specific cis configuration, which can influence its reactivity and interactions compared to its trans isomer and other related compounds. This uniqueness makes it valuable in certain chemical syntheses and research applications .
Properties
IUPAC Name |
(1S,2R)-cyclohex-4-ene-1,2-diamine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.2ClH/c7-5-3-1-2-4-6(5)8;;/h1-2,5-6H,3-4,7-8H2;2*1H/t5-,6+;; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRRHSHMGMLJDM-RUTFAPCESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1N)N.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CC[C@@H]([C@@H]1N)N.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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